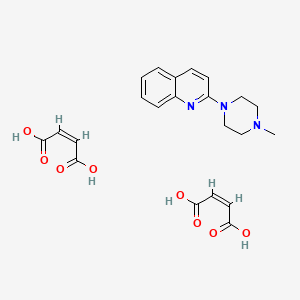

N-methylquipazine dimaleate

Übersicht

Beschreibung

N-Methylquipazine dimaleate is a chemical compound that belongs to the class of aminoquinolines. It consists of quinoline in which the hydrogen at position 2 is substituted by a 4-methylpiperazin-1-yl group. This compound is known for its role as a serotonergic agonist, meaning it has an affinity for serotonin receptors and can mimic the effects of serotonin by stimulating physiological activity at the cell receptors .

Vorbereitungsmethoden

N-Methylquipazindimaleat wird durch Reaktion von N-Methylquipazine mit zwei Äquivalenten Maleinsäure hergestellt . Der Syntheseweg umfasst folgende Schritte:

Synthese von N-Methylquipazine: Hierbei wird das Wasserstoffatom an Position 2 von Chinolin durch eine 4-Methylpiperazin-1-yl-Gruppe ersetzt.

Bildung des Dimaleatsalzes: Die N-Methylquipazine wird dann mit Maleinsäure umgesetzt, um das Dimaleatsalz zu bilden.

Die Reaktionsbedingungen umfassen typischerweise die Auflösung des Arzneimittels in einem Lösungsmittel wie Dimethylsulfoxid (DMSO), um eine Mutterlauge herzustellen, die dann für weitere Reaktionen verwendet wird .

Analyse Chemischer Reaktionen

N-Methylquipazindimaleat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion umfasst den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

N-Methylquipazindimaleat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Chemie: Es wird als Referenzverbindung in der Untersuchung serotonerger Agonisten verwendet.

Biologie: Es wird verwendet, um die Wirkungen von Serotonin auf verschiedene biologische Prozesse zu untersuchen.

Medizin: Es wird bei der Entwicklung von Medikamenten zur Behandlung von Störungen im Zusammenhang mit einem Serotoninungleichgewicht verwendet, wie z. B. Depression und Angstzustände

5. Wirkmechanismus

N-Methylquipazindimaleat entfaltet seine Wirkung, indem es als 5-HT3-Rezeptoragonist wirkt. Es hat fast die gleiche Affinität zu 5-HT3-Stellen wie Quipazine, bindet aber nicht an 5-HT1B-Stellen. Durch die Bindung an 5-HT3-Rezeptoren ahmt es die Wirkungen von Serotonin nach, was zur Stimulation der physiologischen Aktivität an den Zellrezeptoren führt .

Wirkmechanismus

N-Methylquipazine dimaleate exerts its effects by acting as a 5-HT3 receptor agonist. It has almost the same affinity for 5-HT3 sites as quipazine but does not bind to 5-HT1B sites. By binding to 5-HT3 receptors, it mimics the effects of serotonin, leading to the stimulation of physiological activity at the cell receptors .

Vergleich Mit ähnlichen Verbindungen

N-Methylquipazindimaleat ähnelt anderen serotonergen Agonisten wie Quipazine. Es hat ein einzigartiges Profil, da es im Gegensatz zu Quipazine nicht an 5-HT1B-Stellen bindet . Andere ähnliche Verbindungen sind:

Quipazine: Ein serotonerger Agonist, der sowohl an 5-HT3- als auch an 5-HT1B-Stellen bindet.

2-Methyl-5-HT: Ein weiterer serotonerger Agonist mit einem anderen Bindungsprofil.

Das einzigartige Bindungsprofil von N-Methylquipazindimaleat macht es zu einem wertvollen Werkzeug bei der Untersuchung von Serotoninrezeptoren und deren Rolle in verschiedenen physiologischen Prozessen .

Biologische Aktivität

N-Methylquipazine dimaleate is a chemical compound recognized primarily for its role as a selective agonist of the 5-HT3 serotonin receptor. This receptor is part of the larger family of serotonin receptors and is implicated in various physiological processes, including neurotransmission, gastrointestinal motility, and modulation of pain. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Name: this compound

- CAS Number: 171205-17-7

- Molecular Formula: C₁₄H₁₇N₃·2C₄H₄O₄

- Molecular Weight: 459.45 g/mol

- Solubility: Soluble in 0.1 M HCl

- Storage Conditions: Recommended at 2-8°C

This compound functions primarily as a 5-HT3 receptor agonist . Its affinity for the 5-HT3 receptor is comparable to that of quipazine, although it does not exhibit binding to 5-HT1B sites, which distinguishes it from other compounds in its class . This selective action allows it to modulate serotonin-mediated pathways without affecting other serotonin receptor subtypes.

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Experimental Data

-

Serotonin Receptor Dynamics:

A study highlighted the role of serotonin in regulating chromaffin cell populations during adrenal development. The findings suggest that 5-HT3 receptor activation influences cellular dynamics significantly, affecting both proliferation rates and developmental pathways in neuroblastoma models . -

Cell Proliferation Studies:

In vitro experiments indicated that high expression of HTR3A correlates with increased tumorigenicity in neuroblastoma cell lines. Treatment with HTR3A-specific agonists like this compound resulted in reduced proliferation rates, demonstrating its potential as a therapeutic agent in cancer biology . -

Genotoxicity Assays:

High-throughput assays have identified antioxidants that induce DNA damage response pathways. While not directly linked to this compound, these findings underscore the importance of understanding the broader implications of serotonergic modulation on cellular health and integrity .

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSITEGFVDCKMF-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042623 | |

| Record name | N-Methylquipazine dimaleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171205-17-7 | |

| Record name | N-Methylquipazine dimaleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171205177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylquipazine dimaleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLQUIPAZINE DIMALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HE4V6NQ2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.